[1-(Oxolan-2-yl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(Oxolan-2-yl)cyclobutyl]methanol” is a chemical compound with the IUPAC name (1-(tetrahydrofuran-2-yl)cyclobutyl)methanol . It has a molecular weight of 156.22 . The compound is typically stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16O2/c10-7-9(4-2-5-9)8-3-1-6-11-8/h8,10H,1-7H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 156.22 . More detailed physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Scientific Research Applications
Synthesis of Novel Amide Derivatives : A study by Reddy et al. (2015) described the synthesis of novel amide derivatives using a three-component coupling of aldehydes, vinylcyclopropyl carbinols, and nitriles. This process, conducted at low temperatures, yielded a new class of oxabicycles and aryltetrahydrofuran derivatives with excellent selectivity.
Electrochemical Fluorination : Research by Takashi et al. (2005) explored the electrochemical fluorination of esters derived from oxolane-2-yl-carboxylic acid and oxolane-2-yl-methanol. They obtained perfluoro(oxolane-2-yl-carbonylfluoride) and perfluorospiroethers with a dioxolane ring, highlighting the potential of these compounds in fluorine chemistry.
Catalysis in Huisgen 1,3-Dipolar Cycloadditions : Ozcubukcu et al. (2009) developed a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand for catalyzing the Huisgen 1,3-dipolar cycloaddition, a key reaction in click chemistry. The study, found in this paper, demonstrated that the ligand forms a stable complex with CuCl, enabling efficient and selective cycloadditions under mild conditions.
Synthesis of Quinolines and Flavones : Kumar and Perumal (2007) conducted oxidative cyclization of amino and hydroxychalcones using FeCl3·6H2O–methanol. Their work, detailed in this article, synthesized quinolines and flavones, indicating the versatility of this methodology in synthesizing heterocyclic compounds.
Antimycobacterial Activity : Sriram et al. (2007) synthesized novel thiourea compounds including 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea and evaluated their antimycobacterial activities. Their findings, published in this study, showed significant activity against multidrug-resistant Mycobacterium tuberculosis.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
[1-(oxolan-2-yl)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-7-9(4-2-5-9)8-3-1-6-11-8/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCYZIVRBGBNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.